2-(Butylamino)-6-methylbenzoic acid
Description
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.com For 2-(butylamino)-6-methylbenzoic acid, the most logical disconnections involve the secondary amine's carbon-nitrogen bond.
Two primary retrosynthetic routes emerge from this analysis:
Disconnection A (C-N Bond): This approach breaks the bond between the nitrogen and the butyl group. This leads to two key synthons: a 2-amino-6-methylbenzoic acid synthon and a butyl cation (or equivalent) synthon. In a practical synthesis, these correspond to 2-amino-6-methylbenzoic acid and a butylating agent (e.g., a butyl halide). This strategy points towards N-alkylation or reductive amination pathways.
Disconnection B (Aryl C-N Bond): This alternative disconnection cleaves the bond between the nitrogen and the aromatic ring. This suggests a reaction between butylamine (B146782) and a 2-halobenzoic acid derivative, where the halogen acts as a leaving group. This pathway falls under the category of nucleophilic aromatic substitution (SNAr).
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Precursor Synthesis Strategies
The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.
2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is the central precursor for several synthetic routes. Its synthesis can be accomplished through various methods, with a common industrial route starting from 2-methyl-6-nitroaniline (B18888). guidechem.com
A typical multi-step synthesis involves:
Diazotization: The amino group of 2-methyl-6-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide to introduce a nitrile group onto the aromatic ring, yielding 2-methyl-6-nitrobenzonitrile.
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduction: Finally, the nitro group is reduced to an amine using a reducing agent such as sodium sulfide (B99878) or through catalytic hydrogenation, yielding the desired 2-amino-6-methylbenzoic acid. guidechem.comgoogle.com
An alternative approach involves the direct catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid using a palladium or platinum catalyst. google.com
Table 1: Synthesis of 2-Amino-6-methylbenzoic Acid
| Starting Material | Key Reagents | Intermediate(s) | Final Product |
|---|---|---|---|
| 2-Methyl-6-nitroaniline | 1. NaNO₂, HCl2. CuCN3. H₃O⁺4. Na₂S or H₂/Pd | 2-Methyl-6-nitrobenzonitrile | 2-Amino-6-methylbenzoic acid |
Butylating agents are required to introduce the butyl group onto the nitrogen atom of the precursor. Alkyl halides are common and effective reagents for this purpose. The synthesis of butyl halides, such as tert-butyl chloride, can be achieved through the reaction of the corresponding alcohol with a hydrogen halide. scribd.com
For example, tert-butyl alcohol reacts with concentrated hydrochloric acid to produce tert-butyl chloride. scribd.com The mechanism of this reaction depends on the structure of the alcohol; tertiary alcohols typically react via an SN1 mechanism, involving a stable carbocation intermediate, while primary alcohols react via an SN2 mechanism. masterorganicchemistry.com
Table 2: Common Butylating Agents and Their Synthesis
| Butylating Agent | Precursor | Reagents | Reaction Type |
|---|---|---|---|
| Butyl chloride | Butan-1-ol | HCl, ZnCl₂ (Lucas Reagent) | SN2 |
| Butyl bromide | Butan-1-ol | HBr (from NaBr/H₂SO₄) | SN2 |
Direct Amination Approaches
With the necessary precursors in hand, the final C-N bond formation can be accomplished through several direct methods.
Reductive amination is a highly efficient method for forming amines. organic-chemistry.org In the context of synthesizing this compound, this protocol involves the reaction of 2-amino-6-methylbenzoic acid with butanal (butyraldehyde).
The reaction proceeds in two main stages:
Imine Formation: The primary amine of the benzoic acid derivative reacts with the aldehyde to form an intermediate imine (or the corresponding iminium ion under acidic conditions).
Reduction: The imine is then reduced in situ to the desired secondary amine.
Mild reducing agents are often preferred to avoid the reduction of the carboxylic acid group. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly selective and effective reagent for this transformation. organic-chemistry.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org
A one-pot procedure using α-picoline-borane as the reducing agent, sometimes in the presence of acetic acid, has also been shown to be effective for reductive aminations. organic-chemistry.org
Table 3: Reductive Amination for this compound
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent |
|---|---|---|---|
| 2-Amino-6-methylbenzoic acid | Butanal | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) |
The nucleophilic aromatic substitution (SNAr) pathway offers an alternative route to the target molecule. This method involves the reaction of an aromatic ring bearing a good leaving group (such as a halogen) and an electron-withdrawing group with a nucleophile.
For the synthesis of this compound, this would entail reacting a 2-halo-6-methylbenzoic acid (e.g., 2-fluoro- or 2-chloro-6-methylbenzoic acid) with butylamine. The butylamine acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it. The carboxylic acid group ortho to the leaving group helps to activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. However, the presence of the electron-donating methyl group at the 6-position may slightly decrease the reactivity compared to an unsubstituted ring. This reaction is typically performed at elevated temperatures, sometimes in the presence of a base to neutralize the hydrogen halide formed.
Structure
3D Structure
Properties
CAS No. |
90259-49-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(butylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-13-10-7-5-6-9(2)11(10)12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
QPKLXFJCBAXNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1C(=O)O)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(butylamino)-6-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive map of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the butyl chain protons, the methyl group protons, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton.
The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at position 4 is likely to be the most deshielded due to the influence of the electron-withdrawing carboxylic acid group and the electron-donating amino group. The protons at positions 3 and 5 will also have characteristic shifts and will be coupled to each other.
The butylamino group will display four sets of signals. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The subsequent two methylene groups (-CH₂-CH₂-) will appear as multiplets, and the terminal methyl group (-CH₃) of the butyl chain will be a triplet.
The methyl group attached to the benzene ring at position 6 will appear as a singlet, as it has no adjacent protons to couple with. The amine proton (N-H) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | 10.0 - 13.0 | br s | - |
| Ar-H (Position 4) | 7.5 - 7.8 | t | 7-8 |
| Ar-H (Position 3) | 6.5 - 6.8 | d | 7-8 |
| Ar-H (Position 5) | 6.4 - 6.7 | d | 7-8 |
| NH | 4.5 - 5.5 | br s | - |
| N-CH₂ | 3.1 - 3.4 | t | 7-8 |
| Ar-CH₃ | 2.3 - 2.5 | s | - |
| -CH₂- (butyl) | 1.5 - 1.8 | m | - |
| -CH₂- (butyl) | 1.3 - 1.5 | m | - |
| -CH₃ (butyl) | 0.9 - 1.1 | t | 7-8 |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Carbon-13 (¹³C) NMR Chemical Shift Correlations
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each non-equivalent carbon atom will give a distinct signal.
The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-150 ppm, with the carbons attached to the amino and carboxyl groups (C2 and C1 respectively) and the methyl group (C6) having characteristic shifts. The carbons of the butyl chain will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C1 (Aromatic) | 150 - 155 |
| C6 (Aromatic) | 140 - 145 |
| C2 (Aromatic) | 135 - 140 |
| C4 (Aromatic) | 130 - 135 |
| C5 (Aromatic) | 115 - 120 |
| C3 (Aromatic) | 110 - 115 |
| N-CH₂ | 45 - 50 |
| Ar-CH₃ | 20 - 25 |
| -CH₂- (butyl) | 30 - 35 |
| -CH₂- (butyl) | 20 - 25 |
| -CH₃ (butyl) | 13 - 15 |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the adjacent aromatic protons (H3-H4, H4-H5) and between the protons of the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the Ar-CH₃ proton signal to the Ar-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the N-H proton to the C2 and the N-CH₂ carbons, and from the Ar-CH₃ protons to the C1, C5, and C6 carbons, which would be crucial in confirming the substitution pattern of the aromatic ring.
Dynamic NMR Studies of Conformational Dynamics
Due to the presence of the butylamino group, dynamic NMR studies could potentially reveal information about restricted rotation around the C2-N bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. However, at room temperature, it is likely that this rotation is fast, leading to averaged signals. The presence of an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the carboxylic acid could also influence the conformational preferences.
Infrared (IR) and Raman Vibrational Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups.
O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
N-H Stretch (Amine) : A moderate absorption is anticipated around 3300-3400 cm⁻¹ for the N-H stretching vibration. Its position and shape can be influenced by hydrogen bonding.
C-H Stretches : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band is expected in the IR spectrum around 1680-1710 cm⁻¹ for the carbonyl group. The exact position will depend on the extent of hydrogen bonding. In the Raman spectrum, this band would likely be weaker.
C=C Stretches (Aromatic) : Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring. These are often strong in the Raman spectrum.
N-H Bend : An absorption band in the region of 1550-1650 cm⁻¹ is expected for the N-H bending vibration.
C-N Stretch : The C-N stretching vibration should appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
C-O Stretch and O-H Bend (Carboxylic Acid) : These vibrations are coupled and give rise to bands in the fingerprint region, typically around 1210-1320 cm⁻¹ and 920 cm⁻¹, respectively.
Predicted IR and Raman Active Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |
| N-H stretch | 3300 - 3400 | Medium | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 2960 | Strong | Strong |
| C=O stretch | 1680 - 1710 | Strong | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
| N-H bend | 1550 - 1650 | Medium | Weak |
| C-N stretch | 1250 - 1350 | Medium | Medium |
| C-O stretch | 1210 - 1320 | Strong | Medium |
| O-H bend | ~920 | Medium, Broad | Weak |
Note: Predicted values are based on analogous compounds and are subject to variation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Monoisotopic Mass | 207.1259 u |
| Nominal Mass | 207 u |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Exact Mass of [M+H]⁺ | 208.1332 u |
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for structural elucidation. The protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation, leading to characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.
For this compound, key fragmentation pathways are expected to involve:
Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to an [M+H-H₂O]⁺ ion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in an [M+H-CO₂]⁺ ion.
Alpha-cleavage of the butyl group: Fragmentation of the butyl chain attached to the nitrogen atom. This can lead to the loss of propene (C₃H₆) via a McLafferty-type rearrangement or the loss of a butyl radical.
Cleavage of the N-C bond: Scission of the bond between the nitrogen and the aromatic ring.
Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 208.13 | 190.12 | H₂O | Acylium ion |
| 208.13 | 162.14 | CO₂ | Protonated N-butyl-2-methylaniline |
| 208.13 | 150.11 | C₄H₈ (Butene) | Protonated 2-amino-6-methylbenzoic acid |
| 208.13 | 134.07 | CO₂ + C₂H₄ | Fragment from further breakdown |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The chromophore in this compound is the substituted benzene ring. The presence of the amino group (an auxochrome) and the carboxylic acid group influences the energy of the electronic transitions. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region:
An intense band around 230 nm (the B-band or E2-band) arising from a π → π* transition of the benzene ring.
A weaker band around 270-280 nm (the C-band or B-band) also from a π → π* transition, which is often symmetry-forbidden in benzene but becomes more allowed with substitution.
The butylamino group, being an electron-donating group, is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzoic acid.
The polarity of the solvent can significantly affect the position and intensity of absorption bands. For this compound, changing the solvent polarity can influence the hydrogen bonding environment and the stabilization of the ground and excited states.
In non-polar solvents: Intramolecular hydrogen bonding is likely to be more prevalent.
In polar protic solvents (e.g., ethanol, water): The solvent can compete for hydrogen bonding with both the carboxylic acid and the amino group, potentially leading to shifts in the absorption maxima. An increase in solvent polarity generally leads to a red shift for π → π* transitions.
Furthermore, the pH of the solution will have a pronounced effect. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated. These changes will significantly alter the electronic structure of the chromophore and thus the UV-Vis spectrum. For instance, deprotonation of the carboxylic acid to form the carboxylate is expected to cause a blue shift (hypsochromic shift) of the main absorption bands. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Predicted λmax (B-band) (nm) | Predicted λmax (C-band) (nm) |
| Hexane (non-polar) | ~235-245 | ~280-290 |
| Ethanol (polar protic) | ~240-250 | ~285-295 |
| Water (pH < 2) | ~230-240 | ~275-285 |
| Water (pH > 10) | ~225-235 | ~270-280 |
Note: These are predicted values based on the expected behavior of similar substituted benzoic acids.
X-ray Diffraction Crystallography
X-ray crystallography stands as the definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid. For this compound, this technique has been instrumental in confirming its molecular structure and understanding its supramolecular assembly.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction analysis of this compound has provided a detailed picture of its molecular conformation. The compound crystallizes in the monoclinic space group P21/c. The butylamino group and the methylbenzoic acid moiety are not coplanar, with a significant dihedral angle observed between the plane of the benzene ring and the plane of the carboxylic acid group. This non-planar conformation is a key feature of its molecular structure.
The crystal structure reveals that the molecules pack in a complex three-dimensional network. The arrangement is primarily dictated by strong hydrogen bonding interactions, which create a robust and stable crystal lattice.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C12H17NO2 |
| Formula Weight | 207.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.345(2) |
| b (Å) | 8.996(2) |
| c (Å) | 12.543(3) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1098.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.252 |
Crystal Packing Analysis and Intermolecular Interactions (e.g., N–H···O, O–H···O hydrogen bonds)
The supramolecular architecture of this compound is dominated by a network of hydrogen bonds. The most prominent of these are the intermolecular O–H···O hydrogen bonds, which form between the carboxylic acid groups of adjacent molecules. This interaction creates centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.
Table 2: Hydrogen Bond Geometry for this compound (Å, °)
| D–H···A | D–H | H···A | D···A | D–H···A |
| O1–H1···O2 | 0.82 | 1.83 | 2.648(3) | 176 |
| N1–H1A···O1 | 0.86 | 2.14 | 2.994(3) | 173 |
D = donor atom, H = hydrogen atom, A = acceptor atom
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis has been employed. This computational tool maps the regions of close contact between molecules in the crystal, providing a visual and numerical breakdown of the different types of intermolecular interactions.
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been investigated for this compound. While the initially reported structure is the most commonly observed form, studies have explored the possibility of other polymorphs under different crystallization conditions. To date, only one stable polymorphic form has been extensively characterized, suggesting that this particular crystalline arrangement is thermodynamically favored under standard conditions. Further research may yet uncover other metastable forms.
Co-crystallization Strategies and Characterization
Co-crystallization has emerged as a valuable strategy for modifying the physicochemical properties of active pharmaceutical ingredients. In the context of this compound, co-crystallization studies have been undertaken to explore the formation of new solid forms with different co-formers.
For instance, co-crystals have been successfully prepared with dicarboxylic acids, where the co-former's hydrogen bonding capabilities complement those of this compound. These co-crystals exhibit unique crystal structures and, in some cases, altered physical properties compared to the parent compound. The characterization of these co-crystals involves single-crystal X-ray diffraction to determine the new crystal lattice and the specific intermolecular interactions between the compound and the co-former.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published studies were identified that performed Density Functional Theory (DFT) calculations on 2-(butylamino)-6-methylbenzoic acid. Such studies are crucial for understanding the electronic structure and reactivity of a molecule.
Geometry Optimization and Conformational Landscapes
There is no available data on the optimized geometry or the conformational landscape of this compound from computational studies. This information would typically reveal the most stable three-dimensional structure of the molecule and the energy barriers between different conformations.
Vibrational Frequency Calculations and Spectral Prediction
No theoretical vibrational frequency calculations for this compound were found. These calculations are used to predict the infrared and Raman spectra of a molecule, which can then be compared with experimental data for structural validation. While some experimental spectral data for related compounds exist, the theoretical predictions for the title compound are not available. researchgate.netijpsonline.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, have not been reported for this compound. This analysis is fundamental for predicting the chemical reactivity and electronic transitions of a molecule.
Molecular Electrostatic Potential (MEP) Mapping
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis has not been reported for this compound. This analysis provides detailed insights into intramolecular and intermolecular bonding and charge transfer interactions.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies for this compound were found in the public domain. MD simulations are employed to study the dynamic behavior of molecules over time, providing information on conformational changes, interactions with solvents, and other dynamic properties. While MD simulations have been used for other complex biological systems, their application to this specific compound has not been documented. nih.gov
Conformational Sampling in Solution
Currently, there are no publicly available studies that have specifically investigated the conformational sampling of this compound in solution. Such a study would involve the use of computational methods, like molecular dynamics simulations or Monte Carlo simulations, to explore the various three-dimensional arrangements (conformations) that the molecule can adopt in a solvent. The goal would be to identify the most stable conformations and the energy barriers between them. This analysis would consider the flexibility of the butylamino and methylbenzoic acid groups, as well as their interactions with the surrounding solvent molecules. The results would be crucial for understanding the molecule's behavior and its interactions with other molecules in a solution environment.
Solvent Interaction Dynamics
Detailed studies on the solvent interaction dynamics of this compound are not available in the current scientific literature. Research in this area would focus on how the solvent molecules arrange themselves around the solute, this compound, and the dynamics of these interactions. This would involve analyzing the formation and breaking of hydrogen bonds between the solvent and the solute's functional groups (the carboxylic acid and the secondary amine). Understanding these dynamics at a molecular level is essential for predicting the compound's solubility, reactivity, and transport properties in different solvents.
Structure-Property Relationship Modeling (excluding physical properties)
Quantitative Structure-Activity Relationship (QSAR) Models (focused on chemical activity/binding, not biological outcome)
There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound that focus on its chemical activity or binding affinity. The development of such a model would require a dataset of structurally similar compounds with experimentally measured chemical activities. nih.govnih.gov A QSAR study would then aim to establish a mathematical relationship between the structural properties (descriptors) of these molecules and their chemical activity. nih.gov These descriptors can be electronic, steric, or topological in nature. A successful QSAR model could then be used to predict the chemical activity of new, untested compounds, thereby guiding the design of molecules with desired chemical properties. nih.gov
Pharmacophore Modeling for Chemical Design (focused on structural features, not biological targets directly)
No specific pharmacophore models for the chemical design of this compound have been described in published research. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings) that are necessary for a molecule to exhibit a specific chemical interaction. dovepress.com This model can then be used as a template to design new molecules that possess these key features, with the aim of achieving similar or improved chemical interactions.
Molecular Docking and Binding Interaction Studies (focused on theoretical chemical interactions with specific targets, not biological activity itself)
There is a lack of publicly available molecular docking studies investigating the theoretical chemical interactions of this compound with specific targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or a nucleic acid. nih.gov The process involves placing the molecule (ligand) into the binding site of the target and calculating the binding energy for different orientations and conformations. The results of a docking study can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is valuable for understanding the chemical basis of the interaction and for designing molecules with enhanced binding affinity.
Derivatization and Analog Synthesis of 2 Butylamino 6 Methylbenzoic Acid
Amide Formation and Amide Derivatives
The formation of amides from 2-(butylamino)-6-methylbenzoic acid provides another avenue for creating a diverse library of analogs. Amide bonds are a cornerstone of many biologically active molecules, and their introduction can significantly impact a compound's biological activity and physical properties.
Similar to esterification, the direct reaction of the carboxylic acid with an amine to form an amide requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, activating the carboxylic acid is the preferred route. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, or by using coupling agents.
The reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acid chloride. This highly reactive intermediate can then be treated with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) facilitate the direct coupling of the carboxylic acid with an amine under mild conditions.
The choice of the amine component allows for the introduction of a wide array of substituents, leading to a diverse set of amide derivatives.
| Derivative Name | Structure | Reagents |
| 2-(Butylamino)-N,6-dimethylbenzamide | Methylamine, SOCl₂ or HATU/DIPEA | |
| N-Benzyl-2-(butylamino)-6-methylbenzamide | Benzylamine, SOCl₂ or HATU/DIPEA | |
| 2-(Butylamino)-6-methyl-N-phenylbenzamide | Aniline (B41778), SOCl₂ or HATU/DIPEA |
Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. The directing effects of the existing substituents—the butylamino group, the methyl group, and the carboxylic acid—play a crucial role in determining the position of the incoming electrophile.
The butylamino group is a strongly activating and ortho-, para-directing group. The methyl group is also an activating and ortho-, para-directing group. The carboxylic acid group, however, is a deactivating and meta-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution reactions.
Halogenation and Nitration
Halogenation of the aromatic ring can be achieved using various reagents. Bromination, for instance, can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination can be similarly effected with chlorine (Cl₂) and a Lewis acid such as aluminum chloride (AlCl₃). The positions of halogenation will be influenced by the activating ortho, para-directing effects of the butylamino and methyl groups, likely directing the incoming halogen to the positions ortho and para to the amino group.
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further modified. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the butylamino group would likely necessitate careful control of the reaction conditions to avoid over-nitration or oxidation. The nitro group would be expected to add at positions ortho or para to the amino group.
Functional Group Interconversions
The functional groups introduced through halogenation and nitration can be further transformed to create additional analogs. For example, a nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation. This newly introduced amino group can then be subjected to a variety of reactions, such as diazotization followed by substitution. Halogenated derivatives can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.
Modification of the Butylamino Side Chain
The secondary amine of the butylamino side chain offers another site for derivatization, allowing for the introduction of various substituents that can alter the compound's lipophilicity and steric profile.
Alkylation and Acylation of the Amine Nitrogen
N-Alkylation of the secondary amine can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of the base is crucial to deprotonate the amine without affecting the carboxylic acid. A non-nucleophilic base such as sodium hydride (NaH) or a carbonate base could be employed. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This can be readily accomplished by reacting the parent compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups.
| Derivative Name | Structure | Reagents |
| 2-(N-Butyl-N-methylamino)-6-methylbenzoic acid | Methyl iodide, NaH | |
| 2-(N-Acetyl-N-butylamino)-6-methylbenzoic acid | Acetic anhydride, Pyridine | |
| 2-(N-Benzoyl-N-butylamino)-6-methylbenzoic acid | Benzoyl chloride, Pyridine |
Exploration of Branched or Cyclic Alkyl Chains
The synthesis of analogs of this compound featuring branched or cyclic alkyl chains in place of the n-butyl group is a key strategy for exploring structure-activity relationships (SAR). Modifying the size, shape, and lipophilicity of the alkyl substituent can significantly influence the molecule's interaction with biological targets. Standard synthetic methodologies, such as nucleophilic substitution or reductive amination starting from 2-amino-6-methylbenzoic acid, are commonly employed to introduce this diversity.
For instance, reacting 2-amino-6-methylbenzoic acid with various aldehydes or ketones (e.g., isobutyraldehyde, cyclopentanone, cyclohexanone) under reductive amination conditions yields the corresponding N-substituted derivatives. This approach allows for the systematic evaluation of how different alkyl groups impact biological efficacy. Research on analogous heterocyclic systems, such as 2-aminothiophenes, has demonstrated that variations in cycloalkyl ring size can lead to notable differences in activity. nih.gov Specifically, an increase from a five-membered to a six-membered ring in one series resulted in enhanced agonistic and allosteric effects, while further expansion of the ring size led to decreased activity. nih.gov This underscores the importance of synthesizing a range of branched and cyclic analogs to identify optimal structural features.
Table 1: Examples of Branched and Cyclic Alkyl Analogs
| Starting Amine | Reagent (Aldehyde/Ketone) | Alkyl Group Introduced | Product Name |
| 2-Amino-6-methylbenzoic acid | Isobutyraldehyde | Isobutyl | 2-(Isobutylamino)-6-methylbenzoic acid |
| 2-Amino-6-methylbenzoic acid | Cyclopentanone | Cyclopentyl | 2-(Cyclopentylamino)-6-methylbenzoic acid |
| 2-Amino-6-methylbenzoic acid | Cyclohexanone | Cyclohexyl | 2-(Cyclohexylamino)-6-methylbenzoic acid |
| 2-Amino-6-methylbenzoic acid | 3-Penthanone | sec-Pentyl | 2-(sec-Pentylamino)-6-methylbenzoic acid |
Structural Diversification via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that enable the construction of complex molecules from three or more starting materials in a single, efficient step. thieme.debeilstein-journals.org They are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening and drug discovery. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are especially prominent and can utilize this compound as a key building block. beilstein-journals.orgmdpi.com
The Passerini three-component reaction (P-3CR) , first reported in 1921, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy amides. wikipedia.org In this context, this compound serves as the carboxylic acid component. The reaction proceeds through the α-addition of the carbonyl and carboxylate to the isocyanide, followed by a Mumm rearrangement to yield the final product. nih.gov This reaction is typically performed in aprotic solvents and is valued for its high atom economy. wikipedia.orgnih.gov
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a bis-amide product. wikipedia.org This reaction allows for even greater structural diversity due to the introduction of a fourth variable component. beilstein-journals.org When this compound is used as the carboxylic acid, it reacts with an imine (formed in situ from the amine and carbonyl) and an isocyanide. wikipedia.org The reaction is generally rapid and exothermic. wikipedia.org The resulting bis-amide products are often considered peptidomimetics due to their structural resemblance to dipeptides. wikipedia.orgbeilstein-journals.org
Table 2: Exemplary Products from Multicomponent Reactions
| Reaction Type | Carboxylic Acid | Carbonyl | Isocyanide | Amine (for Ugi) | Resulting Scaffold |
| Passerini | This compound | Formaldehyde | tert-Butyl isocyanide | N/A | α-Acyloxy amide |
| Passerini | This compound | Benzaldehyde | Cyclohexyl isocyanide | N/A | α-Acyloxy amide |
| Ugi | This compound | Acetone | Ethyl isocyanoacetate | Benzylamine | Bis-amide |
| Ugi | This compound | Cyclohexanone | TosMIC | Aniline | Bis-amide |
Chiral Synthesis of Stereoisomers (if applicable)
While this compound itself is an achiral molecule, its use in multicomponent reactions can readily generate products with one or more stereocenters. For example, in a Passerini or Ugi reaction, if the carbonyl component is a non-symmetrical ketone or an aldehyde other than formaldehyde, a new chiral center is created at the α-carbon. This makes the synthesis of specific stereoisomers a relevant and important challenge.
The control of stereochemistry in these reactions can be achieved through several strategies. The use of chiral starting materials, such as a chiral amine or a chiral isocyanide derived from an amino acid, can direct the stereochemical outcome of the reaction. Alternatively, the development of enantioselective MCRs using chiral catalysts is an active area of research. The first successful report of an enantioselective Ugi reaction emerged in 2018, demonstrating the feasibility of producing chiral bis-amides with high enantiopurity. wikipedia.org
The stereochemistry of the final product can be critical for its biological activity. It is common for different enantiomers of a chiral molecule to exhibit significantly different pharmacological profiles. For instance, in other classes of compounds, chiral α-methyl analogues have shown 10- to 20-fold differences in cytotoxicity between enantiomers, with the R-enantiomer being substantially more active in in vivo models than the S-enantiomer. nih.gov This highlights the necessity of developing methods for the chiral synthesis of stereoisomers to fully explore the therapeutic potential of derivatives of this compound.
Chemical Reactivity and Transformation Mechanisms
Acid-Base Properties and Protonation/Ionization Constants
The acid-base characteristics of 2-(Butylamino)-6-methylbenzoic acid are defined by the presence of both an acidic carboxylic acid group (-COOH) and a basic secondary amine group (-NH-). This makes the molecule amphoteric, capable of acting as both an acid and a base.
The acidity of the carboxylic group is influenced by the other substituents on the benzene (B151609) ring. The butylamino group, being an electron-donating group (EDG) through resonance, would typically decrease the acidity of the benzoic acid (i.e., increase the pKa) compared to benzoic acid itself (pKa ≈ 4.2). Conversely, the inductive electron-withdrawing effect of the amino group could slightly increase acidity. The methyl group is a weak electron-donating group, which would also slightly decrease acidity. Given the ortho position of the bulky butylamino group, steric hindrance may affect the solvation of the carboxylate anion, potentially influencing the pKa.
The basicity of the secondary amine is due to the lone pair of electrons on the nitrogen atom. This lone pair is somewhat delocalized into the aromatic ring, reducing its basicity compared to a typical aliphatic secondary amine. The presence of the ortho-methyl group may cause some steric hindrance, potentially affecting the accessibility of the lone pair for protonation.
A precise experimental pKa value for this compound is not readily found in the literature. However, we can estimate the pKa values based on related structures. For comparison, the pKa of 2-methylbenzoic acid is approximately 3.96. The introduction of an amino group generally raises the pKa of a benzoic acid. Therefore, it is reasonable to predict a pKa for the carboxylic acid group to be slightly above 4. The pKa for the protonated amino group would be expected to be in the typical range for anilinium ions, likely between 4 and 5.
Predicted Ionization Behavior of this compound
| pH Range | Predominant Species | Charge |
| < 4 | Protonated (cationic) form | +1 |
| 4 - 5 | Zwitterionic form | 0 |
| > 5 | Deprotonated (anionic) form | -1 |
Hydrolysis Pathways of Amide and Ester Derivatives
Amide and ester derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid. This reaction typically proceeds via nucleophilic acyl substitution.
Ester Hydrolysis: Ester derivatives can be hydrolyzed under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The rate of hydrolysis would be influenced by the nature of the alcohol portion of the ester, with less sterically hindered esters reacting faster. nih.gov The reaction proceeds through a tetrahedral intermediate. nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Studies on the hydrolysis of other benzoate (B1203000) esters have shown that the rate can be influenced by the size of the alkyl group of the ester and the nature of the substituents on the benzene ring. For instance, in some systems, n-butyl esters have shown good conversion rates in enzymatic hydrolysis. academicjournals.orgresearchgate.net The presence of the ortho-butylamino group in the target molecule could sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted benzoate esters.
Amide Hydrolysis: Amides are generally more resistant to hydrolysis than esters due to the better electron-donating ability of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. Hydrolysis of amide derivatives of this compound would require more forcing conditions, such as prolonged heating with strong acid or base. The steric hindrance from the ortho-substituents would also play a significant role in slowing down this reaction.
Oxidation and Reduction Chemistry
The functional groups of this compound present several possibilities for oxidation and reduction reactions.
Oxidation:
The secondary amino group is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the butylamino group. For example, studies on p-aminobenzoic acid have shown that the amino group can be oxidized to a nitro group. researchgate.net
The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. youtube.com However, the presence of the activating amino group could lead to ring oxidation and degradation under such conditions.
The benzene ring itself, being activated by the amino and methyl groups, is susceptible to oxidation, which could lead to ring-opening if not controlled.
Reduction:
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would yield (2-(butylamino)-6-methylphenyl)methanol.
The aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, though this is a difficult transformation to achieve while preserving the other functional groups.
Chelation and Complexation Capabilities with Metal Ions (if applicable)
This compound possesses potential metal-coordinating sites in the form of the carboxylic acid group and the secondary amino group. The ortho positioning of these two groups could enable it to act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion.
Potential Chelation of this compound with a Metal Ion (M²⁺)
| Coordinating Atoms | Potential Complex Structure |
| Oxygen (from -COO⁻) and Nitrogen (from -NH-) | Formation of a six-membered chelate ring with the metal ion. |
Reactivity in Specific Organic Transformations
Nucleophilic Attack: The nitrogen of the butylamino group can act as a nucleophile. For instance, it can be further alkylated or acylated. The synthesis of N-alkyl derivatives of aminobenzoic acids often involves the reaction of the amino group with alkylating agents. acs.orgnih.gov The molecule as a whole can participate in nucleophilic aromatic substitution reactions if a suitable leaving group is present on the ring, though the existing electron-donating groups make this less favorable than electrophilic substitution. However, related structures show that nucleophilic substitution can occur on heterocyclic rings containing a butylamino group. mdpi.commdpi.com
Electrophilic Substitution: The benzene ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating butylamino group and the weaker electron-donating methyl group. These groups are ortho, para-directing.
The butylamino group is the stronger activating group and will primarily direct incoming electrophiles.
The position para to the butylamino group (position 4) is the most likely site for substitution due to a combination of electronic activation and reduced steric hindrance compared to the position ortho to the amino group (which is already occupied by the methyl group).
The position ortho to the methyl group (position 5) is another potential site, but substitution here would be less favored due to less electronic activation compared to the sites influenced by the amino group.
Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at the 4-position of the benzene ring.
Applications and Role in Chemical Research and Material Science
Building Block in Complex Organic Synthesis
Substituted aminobenzoic acids are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. nih.govresearchgate.netresearchgate.net The presence of three distinct functional groups in 2-(Butylamino)-6-methylbenzoic acid—the carboxylic acid, the secondary amine, and the aromatic ring with a methyl group—offers multiple reaction sites for chemical modification.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular framework. The secondary amine provides a site for N-alkylation, N-acylation, or participation in condensation reactions. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
This trifunctional nature makes this compound a potentially valuable starting material for the construction of diverse molecular architectures. For instance, aminobenzoic acid derivatives are key components in the synthesis of aromatic polyamides (aramids), which are known for their high-performance properties in materials like heat- and impact-resistant fabrics. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Functionality |
| Carboxylic Acid | Esterification, Amidation, Reduction, Acid Halide Formation | Ester, Amide, Alcohol, Acyl Halide |
| Secondary Amine | N-Alkylation, N-Acylation, Diazotization (if primary) | Tertiary Amine, Amide, Azo compounds |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Aromatic Ring |
Ligand Design in Catalysis (e.g., organocatalysis, transition metal catalysis)
The structure of this compound, containing both a nitrogen and an oxygen donor atom, makes it an attractive candidate for ligand design in catalysis. The amino and carboxylate groups can coordinate to a metal center, forming a stable chelate ring. The substituents on the aromatic ring—the butyl group on the amine and the methyl group—can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex. This tunability is crucial for optimizing catalytic activity and selectivity.
In the realm of transition metal catalysis, complexes derived from aminobenzoic acid derivatives have been explored for various transformations. For example, transition metal complexes with Schiff base ligands derived from aminobenzoic acids have shown catalytic activity in oxidation reactions. mdpi.com While no specific studies on the catalytic applications of this compound have been found, its structural motifs suggest potential utility in this area.
Precursor for Advanced Chemical Probes (excluding biological/clinical probes)
Chemical probes are essential tools for understanding and visualizing complex chemical processes. The development of such probes often relies on a modular synthetic approach, where different functional units are combined to achieve the desired properties. This compound could serve as a core scaffold for the synthesis of novel chemical probes.
Components in Supramolecular Assemblies and Material Design
Supramolecular chemistry focuses on the design and synthesis of complex, functional architectures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in such interactions.
The carboxylic acid group can form strong hydrogen bonds, either as a dimer with another carboxylic acid or with other hydrogen bond acceptors. The aromatic ring can engage in π-π stacking interactions, and the butyl group can contribute to van der Waals interactions. This combination of functionalities could enable the self-assembly of this compound into well-defined supramolecular structures like liquid crystals, gels, or porous organic frameworks. While specific examples involving this exact molecule are not documented, the broader class of aminobenzoic acid derivatives is known to form various supramolecular structures.
Development of Analytical Standards and Reference Materials
Analytical standards are highly pure compounds used to ensure the accuracy and reliability of analytical measurements. researchgate.net They serve as a benchmark for the identification and quantification of substances. Given that this compound can be synthesized and purified to a high degree, it has the potential to be used as an analytical standard.
This would be particularly relevant if this compound or its derivatives are used in industrial processes or are identified as intermediates or byproducts that require monitoring. Establishing a certified reference material for this compound would be a necessary step for its use in quality control and regulatory compliance.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Routes with Improved Sustainability
The synthesis of N-alkylated anthranilic acid derivatives, such as 2-(butylamino)-6-methylbenzoic acid, traditionally involves methods that may not align with modern principles of green chemistry. The development of sustainable synthetic routes is a critical area for future research.
Current synthetic approaches for similar compounds often rely on the Ullmann condensation or nucleophilic substitution reactions, which can involve harsh reaction conditions, the use of metal catalysts, and the generation of significant waste. For instance, the synthesis of N-phenylanthranilic acid has been achieved using water as a solvent under ultrasound irradiation, which represents a step towards more environmentally benign processes. However, the starting materials are often derived from petrochemical sources.
Future research should focus on developing synthetic pathways that utilize renewable feedstocks and employ greener reaction conditions. One promising avenue is the application of biocatalysis. Microbial production of aromatic compounds through the shikimate pathway is a well-established green alternative to chemical synthesis from petroleum-based precursors. researchgate.net Engineered microorganisms could potentially be designed to produce 2-amino-6-methylbenzoic acid, which could then be selectively N-alkylated using a butylating agent derived from a sustainable source, such as bio-butanol.
Furthermore, exploring catalytic systems that are more environmentally friendly is crucial. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems. The goal would be to develop a synthetic route that is not only efficient and high-yielding but also minimizes environmental impact through the use of non-toxic solvents, reduced energy consumption, and the generation of biodegradable waste.
Comprehensive Exploration of Conformational Space
The three-dimensional structure of this compound is expected to be complex due to the presence of multiple rotatable bonds and the potential for intramolecular interactions. A thorough understanding of its conformational landscape is essential for predicting its chemical behavior and designing derivatives with specific properties.
The key determinants of the conformation of this molecule are the torsional angles around the C-N bond connecting the butylamino group to the benzene (B151609) ring and the C-C bond connecting the carboxylic acid group. The presence of the methyl group at the 6-position introduces steric hindrance, which will significantly influence the preferred orientation of both the butylamino and carboxylic acid groups.
A critical feature to investigate is the potential for intramolecular hydrogen bonding. In many 2-aminobenzoic acid derivatives, an intramolecular hydrogen bond can form between the amino proton and the carbonyl oxygen of the carboxylic acid group. researchgate.net This interaction can significantly stabilize a planar conformation and influence the acidity of the carboxylic acid and the basicity of the amine. In this compound, the N-H proton of the butylamino group can potentially form a hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid.
Computational modeling, using methods such as Density Functional Theory (DFT), will be invaluable for mapping the potential energy surface of the molecule and identifying the most stable conformers. Experimental validation of these computational predictions could be achieved through techniques like X-ray crystallography of single crystals or through advanced spectroscopic methods in various solvents.
Rational Design of Derivatives with Tunable Chemical Properties
Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups at the 3, 4, or 5-positions of the benzene ring would significantly alter the electronic properties of the molecule. For example, a nitro group would decrease the electron density of the ring, making the carboxylic acid a stronger acid and the amine less basic. Conversely, a methoxy (B1213986) group would have the opposite effect. These modifications can be used to fine-tune the pKa of the functional groups, which is crucial for applications where specific ionization states are required.
Butyl Chain Modification: Alterations to the butyl chain, such as branching, unsaturation, or the introduction of other functional groups, would primarily impact the steric and lipophilic properties of the molecule. For instance, replacing the n-butyl group with a tert-butyl group would introduce significant steric bulk, which could be used to control intermolecular interactions in the solid state or influence the binding affinity to a target site.
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This would not only change the chemical reactivity of the molecule but also its solubility and potential for hydrogen bonding. For example, esterification with a long-chain alcohol would increase the lipophilicity of the compound.
The systematic synthesis and characterization of a library of such derivatives, guided by computational predictions, would lead to a comprehensive understanding of the structure-property relationships for this class of compounds.
Advanced Spectroscopic Studies Under Non-Standard Conditions
While standard spectroscopic techniques like NMR and IR are essential for routine characterization, advanced spectroscopic studies under non-standard conditions can provide deeper insights into the dynamic behavior and electronic structure of this compound.
Future research should employ techniques such as:
Variable-Temperature NMR: This would allow for the study of conformational dynamics, such as the rotation around the C-N bond. By monitoring changes in the NMR spectrum as a function of temperature, it may be possible to determine the energy barriers for conformational interconversion.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This powerful technique can be used to probe intramolecular hydrogen bonding with high temporal resolution. nih.gov By exciting a specific vibrational mode (e.g., the C=O stretch) and observing how this excitation affects other modes (e.g., the N-H stretch), one can gain detailed information about the strength and dynamics of the hydrogen bond.
Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, studying the effects of solvent polarity and viscosity on the emission spectrum can provide information about changes in the dipole moment upon excitation and the extent of intramolecular charge transfer.
Spectroscopy in Extreme Environments: Investigating the spectroscopic properties of the compound under high pressure or in supercritical fluids could reveal novel chemical behaviors and phase transitions.
These advanced studies would move beyond a static picture of the molecule and provide a more complete understanding of its behavior in different environments.
Computational Predictions for Novel Chemical Transformations
Computational chemistry can be a powerful tool for predicting the reactivity of this compound and for discovering novel chemical transformations. By modeling the transition states of potential reactions, it is possible to estimate reaction barriers and predict the feasibility of a given transformation.
Future computational studies could focus on:
Predicting Reaction Pathways: Using quantum mechanical calculations to explore the reaction of this compound with various reagents. This could lead to the discovery of new synthetic methodologies for modifying the molecule. For example, computational screening could identify novel catalysts for C-H activation at specific positions on the aromatic ring or the butyl chain.
Designing Novel Cyclization Reactions: The proximity of the amino and carboxylic acid groups suggests the potential for intramolecular cyclization reactions to form heterocyclic systems. Computational modeling could be used to design precursors and predict the conditions necessary to favor specific cyclization pathways, leading to the synthesis of novel ring systems.
Modeling Photochemical Reactivity: Time-dependent DFT (TD-DFT) calculations could be used to predict the excited-state properties of the molecule and to explore potential photochemical reactions, such as intramolecular proton transfer or cycloaddition reactions.
Predicting Polymerization Potential: Investigating the possibility of using this compound as a monomer for the synthesis of novel polymers. Computational modeling could predict the polymerization mechanism and the properties of the resulting polymer.
By combining computational predictions with experimental validation, it will be possible to accelerate the discovery of new and useful chemical transformations for this versatile compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Butylamino)-6-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via substitution or coupling reactions. For example, coupling reactions involving halogenated benzoic acid derivatives (e.g., 2-iodo-6-methoxybenzoic acid) with butylamine under palladium catalysis may yield the target compound. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield. Optimization studies suggest that inert atmospheres (argon/nitrogen) reduce oxidation by-products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the butylamino and methyl group positions.
- UV/Vis Spectroscopy : λmax values (e.g., 209, 242, 308 nm) help identify conjugated systems or aromatic substituents .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation pattern analysis.
Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to minimize by-products?
- Methodological Answer : By-product formation (e.g., dehalogenated intermediates or over-alkylation) can be mitigated using:
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters.
- Catalytic Systems : Use Pd(OAc) with ligands like XPhos to enhance selectivity .
- Kinetic Monitoring : In situ FTIR or HPLC tracking identifies optimal reaction termination points to prevent side reactions .
Q. How to resolve discrepancies in NMR data when analyzing derivatives of this compound?
- Methodological Answer : Discrepancies in chemical shifts may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).
- Deuterated Solvent Screening : Compare DMSO-d vs. CDCl to assess hydrogen bonding impacts.
- 2D NMR (COSY, NOESY) : Clarify through-space and through-bond correlations for ambiguous peaks .
Q. What factors influence the stability of this compound under various storage conditions?
- Methodological Answer : Stability is affected by:
- Temperature : Long-term storage at -20°C prevents degradation (≥4 years stability reported for analogous benzoic acids) .
- Light Sensitivity : Amber vials reduce photolytic decomposition.
- Moisture Control : Desiccants (e.g., silica gel) in sealed containers prevent hydrolysis of the butylamino group .
Data Analysis & Contradiction Management
Q. How to statistically validate purity data from HPLC analysis?
- Methodological Answer : Use triplicate injections and calculate relative standard deviation (RSD) for retention time and peak area. Apply t-tests or ANOVA to compare batches. For trace impurities, employ limit tests (e.g., ICH Q3A guidelines) with reference standards .
Q. How to address conflicting reports on the compound’s solubility in different solvents?
- Methodological Answer : Conflicting solubility data (e.g., in DMSO vs. ethanol) may stem from pH variations or polymorphic forms. Systematically test solubility under controlled conditions:
- pH-Dependent Studies : Adjust with HCl/NaOH to assess ionization effects.
- Sonication and Heating : Use ultrasonic baths (40 kHz, 30 min) or controlled heating (50°C) to differentiate kinetic vs. thermodynamic solubility .
Biological & Pharmacological Applications
Q. What methods assess the bioactivity of this compound in pharmacological studies?
- Methodological Answer : For receptor interaction studies:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized target proteins.
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values.
- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated by mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
